Methyl 2-amino-6-chloro-3-methylbenzoate

Lipophilicity Regioisomerism Physicochemical Properties

Methyl 2-amino-6-chloro-3-methylbenzoate (CAS 298221-40-6) is a polysubstituted anthranilate derivative with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol. The compound features a unique 1,2,3,4-tetrasubstituted benzene core bearing a methyl ester at C1, a primary amino group at C2, a methyl substituent at C3, and a chlorine atom at C6.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 298221-40-6
Cat. No. B3022607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-6-chloro-3-methylbenzoate
CAS298221-40-6
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)Cl)C(=O)OC)N
InChIInChI=1S/C9H10ClNO2/c1-5-3-4-6(10)7(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3
InChIKeyCDGMLDXXIMVYLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-amino-6-chloro-3-methylbenzoate (CAS 298221-40-6): Properties and Procurement Baseline for Substituted Anthranilate Building Blocks


Methyl 2-amino-6-chloro-3-methylbenzoate (CAS 298221-40-6) is a polysubstituted anthranilate derivative with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol [1]. The compound features a unique 1,2,3,4-tetrasubstituted benzene core bearing a methyl ester at C1, a primary amino group at C2, a methyl substituent at C3, and a chlorine atom at C6 . Its XLogP3-AA value of 2.6 and topological polar surface area (TPSA) of 52.3 Ų reflect its intermediate lipophilicity and moderate polarity, which govern its solubility and membrane permeability characteristics [2]. The compound serves primarily as a regiochemically defined building block in medicinal chemistry and organic synthesis .

Why Generic Substitution Fails: Critical Differentiators of Methyl 2-amino-6-chloro-3-methylbenzoate (CAS 298221-40-6)


The utility of this compound is fundamentally tied to its specific 2-amino-6-chloro-3-methyl substitution pattern on the benzoate scaffold. In medicinal chemistry, the relative positions of substituents critically determine both the reactivity in subsequent synthetic transformations and the ultimate biological activity of downstream products [1]. The presence of an ortho-amino group adjacent to the ester enables cyclization reactions (e.g., to quinazolines or benzodiazepines) while the chlorine at the 6-position serves as a handle for cross-coupling or nucleophilic aromatic substitution . Regioisomeric analogs with the same molecular formula but different substitution patterns — such as Methyl 2-amino-3-chloro-6-methylbenzoate (CAS 298221-53-1) or Methyl 2-amino-3-chlorobenzoate (CAS 77820-58-7) — yield distinct reaction products and cannot be interchanged without altering the synthetic route or the structure-activity profile of the final compound . Simple replacement with an analog lacking the 3-methyl group (e.g., Methyl 2-amino-6-chlorobenzoate) or one missing the 6-chloro substituent (e.g., Methyl 2-amino-3-methylbenzoate) will fundamentally alter both the electronic properties of the aromatic ring and the steric environment around reactive centers .

Quantitative Evidence Guide: Methyl 2-amino-6-chloro-3-methylbenzoate (CAS 298221-40-6) vs. Regioisomeric and Structural Analogs


Substituent Position Effect: LogP Differentiation Among Regioisomeric Methyl 2-amino-chloro-methylbenzoates

The lipophilicity (XLogP3-AA) of Methyl 2-amino-6-chloro-3-methylbenzoate is 2.6, positioning it in an intermediate lipophilicity range suitable for both aqueous solubility and membrane permeability [1]. This value differs from its regioisomer Methyl 2-amino-3-chloro-6-methylbenzoate (CAS 298221-53-1) which has a reported LogP of approximately 2.02 . The difference of ~0.58 LogP units represents a nearly 4-fold difference in partition coefficient, which can significantly affect compound behavior in biological assays, chromatographic purification, and formulation development [2].

Lipophilicity Regioisomerism Physicochemical Properties Drug Design

Molecular Weight and Physical Form Differentiation: Liquid vs. Solid Crystalline Analogs

Methyl 2-amino-6-chloro-3-methylbenzoate is supplied as a liquid at room temperature , which distinguishes it from structurally related chloro-amino-methylbenzoate analogs such as Methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1), which is a white to off-white crystalline powder with a melting point of approximately 68-70°C . The liquid physical form of the target compound offers distinct advantages for automated liquid handling systems and continuous flow chemistry applications, whereas the crystalline analog requires pre-dissolution in appropriate solvents prior to automated dispensing .

Physical Form Handling Properties Formulation Automated Synthesis

Retrosynthetic Utility: Orthogonal Reactive Handles for Sequential Functionalization

The target compound possesses three chemically distinct and potentially orthogonal reactive sites: (1) a primary aromatic amino group (C2-NH₂) capable of diazotization, acylation, or condensation; (2) an aromatic chloride (C6-Cl) amenable to Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution; and (3) a methyl ester (C1-CO₂CH₃) that can be hydrolyzed to the carboxylic acid or reduced to the benzylic alcohol . In contrast, analogs lacking either the 6-chloro substituent (e.g., Methyl 2-amino-3-methylbenzoate) or the 3-methyl group (e.g., Methyl 2-amino-6-chlorobenzoate) reduce the number of functionalization vectors from three to two, thereby limiting the scope of scaffold diversification achievable from a single starting material . This trifunctional architecture enables a convergent synthetic strategy where each handle can be addressed sequentially with chemoselective conditions [1].

Orthogonal Reactivity Sequential Functionalization Scaffold Diversification Medicinal Chemistry

Purity and Procurement Baseline: ≥95% Assay with Room Temperature Stability

Commercially available Methyl 2-amino-6-chloro-3-methylbenzoate is supplied with a purity specification of ≥95% and requires only room temperature (RT) storage without special handling precautions . This contrasts with structurally related acid analogs such as 2-Amino-6-chloro-3-methylbenzoic acid (CAS 857005-81-3), which typically require refrigerated storage conditions to prevent degradation . The room temperature stability of the methyl ester simplifies inventory management and reduces cold-chain logistics requirements, which is particularly advantageous for research groups with limited freezer capacity or for procurement in regions where cold shipping may be unreliable .

Purity Specification Storage Conditions Stability Procurement

High-Value Application Scenarios for Methyl 2-amino-6-chloro-3-methylbenzoate (CAS 298221-40-6) Based on Differentiated Properties


Medicinal Chemistry Library Synthesis and Scaffold Diversification

The trifunctional architecture of Methyl 2-amino-6-chloro-3-methylbenzoate makes it particularly well-suited for diversity-oriented synthesis (DOS) campaigns where multiple analogs must be generated from a single core scaffold. The C2-amino group can be acylated or converted to amides; the C6-chlorine enables Pd-catalyzed cross-coupling to introduce aryl, heteroaryl, or amine substituents; and the C1-methyl ester serves as a latent carboxylic acid for subsequent amide bond formation or as a handle for reduction to the benzylic alcohol . This convergent approach allows medicinal chemistry teams to explore three distinct vectors of chemical space from a single starting material without de novo synthesis of each analog, significantly accelerating hit-to-lead and lead optimization programs .

Automated Parallel Synthesis and High-Throughput Experimentation

The liquid physical form of Methyl 2-amino-6-chloro-3-methylbenzoate at room temperature directly enables its use in automated liquid handling platforms without the need for pre-weighing and dissolution of solid material . In high-throughput parallel synthesis workflows — such as those employed in large pharmaceutical and CRO laboratories — this eliminates a rate-limiting manual step, reduces human error in weighing, and improves overall workflow reproducibility . For laboratories running 96-well or 384-well format reactions, the ability to dispense neat liquid building blocks via automated pipetting systems translates to significant time savings and improved data quality [1].

Regiospecific Synthesis of Fused Heterocyclic Scaffolds (Quinazolines, Benzodiazepines)

The ortho-relationship between the C2-amino group and the C1-methyl ester enables direct cyclocondensation reactions to form nitrogen-containing heterocycles including quinazoline-2,4-diones, benzodiazepine-2,5-diones, and related fused ring systems . The presence of the 3-methyl and 6-chloro substituents on the aromatic ring provides additional sites for further functionalization after cyclization, allowing the construction of highly substituted heterocyclic cores in a regiospecific manner. Regioisomeric analogs such as Methyl 2-amino-3-chloro-6-methylbenzoate would yield different cyclization products due to altered steric and electronic environments around the reactive amino and ester groups .

International Procurement for Laboratories Without Cold-Chain Infrastructure

The room temperature storage stability of Methyl 2-amino-6-chloro-3-methylbenzoate makes it a logistically advantageous choice for research institutions and industrial laboratories in regions where reliable cold-chain shipping is unavailable or prohibitively expensive . Unlike the corresponding carboxylic acid analog which requires refrigerated storage, this methyl ester can be shipped and stored at ambient temperature without degradation, ensuring that the material arrives at the end-user facility within specification regardless of transit duration or local climate conditions . This logistical simplicity reduces total procurement costs and minimizes the risk of receiving degraded material due to cold-chain failures [1].

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